molecular formula C4H11NS B2504596 N-methyl-2-(methylthio)ethanamine CAS No. 21485-78-9

N-methyl-2-(methylthio)ethanamine

Cat. No.: B2504596
CAS No.: 21485-78-9
M. Wt: 105.2
InChI Key: RBEQDVAYBZLKRS-UHFFFAOYSA-N
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Description

N-methyl-2-(methylthio)ethanamine is an organic compound with the molecular formula C4H11NS. It is a derivative of ethanamine, where a methyl group and a methylthio group are attached to the nitrogen and carbon atoms, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

N-methyl-2-(methylthio)ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Safety and Hazards

“N-methyl-2-(methylthio)ethanamine” is a hazardous compound. It is corrosive and highly flammable . It can cause severe skin burns and eye damage .

Future Directions

The future directions for “N-methyl-2-(methylthio)ethanamine” could involve its use in the synthesis of a variety of oxygen and nitrogen-containing heterocyclic compounds . It could also be used to design other novel fused heterocycles with biological effects .

Mechanism of Action

In the biological context, amines can interact with various targets in the body, such as receptors or enzymes, and can have a wide range of effects depending on their structure and the specific target they interact with. The mode of action would involve the compound binding to its target, leading to a change in the target’s activity. This could affect various biochemical pathways, leading to downstream effects at the molecular and cellular level .

The pharmacokinetics of amines, including their absorption, distribution, metabolism, and excretion (ADME), would depend on their specific chemical structure. Factors such as the compound’s size, charge, and lipophilicity can influence its pharmacokinetics .

The action of amines can be influenced by various environmental factors. For example, the pH of the environment can affect the charge of the amine, which can influence its ability to cross cell membranes and its interaction with targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-2-(methylthio)ethanamine can be synthesized through several methods. One common approach involves the reaction of methylamine with 2-chloroethyl methyl sulfide under basic conditions. The reaction typically proceeds as follows:

CH3NH2+ClCH2CH2SCH3CH3NHCH2CH2SCH3+HCl\text{CH}_3\text{NH}_2 + \text{ClCH}_2\text{CH}_2\text{SCH}_3 \rightarrow \text{CH}_3\text{NHCH}_2\text{CH}_2\text{SCH}_3 + \text{HCl} CH3​NH2​+ClCH2​CH2​SCH3​→CH3​NHCH2​CH2​SCH3​+HCl

The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(methylthio)ethanamine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylthio group, yielding simpler amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where the nitrogen atom attacks electrophilic centers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler amines.

    Substitution: Various substituted amines depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    Ethanamine: A simpler amine with the formula C2H7N.

    Methylamine: Another simple amine with the formula CH3NH2.

    Ethylamine: An amine with the formula C2H5NH2.

Uniqueness

N-methyl-2-(methylthio)ethanamine is unique due to the presence of both a methyl group and a methylthio group, which confer distinct chemical properties and reactivity compared to simpler amines. This makes it valuable in specific synthetic and research applications where these functional groups are required.

Properties

IUPAC Name

N-methyl-2-methylsulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NS/c1-5-3-4-6-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEQDVAYBZLKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21485-78-9
Record name N-Methyl-2-(methylthio)ethanamine
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